molecular formula C18H17N5O3S B2926308 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 886965-58-8

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No. B2926308
M. Wt: 383.43
InChI Key: UGLUPBOLWFXTKG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazine derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, which are reactions where three or more reactants combine to form a product . In the case of 1,2,4-triazine derivatives, the synthesis could involve the reaction of a 1,2,4-triazine with an appropriate sulfanyl compound and a phenoxyphenyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . Additionally, the compound contains a sulfanyl group (-SH) and a phenoxyphenyl group, which likely contribute to its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite complex due to the presence of several functional groups. The amino group (-NH2) and the sulfanyl group (-SH) could potentially undergo a variety of reactions, including acid-base reactions, redox reactions, and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups (such as the amino and sulfanyl groups) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) discusses a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The synthesis involves acetylation and subsequent reactions leading to the creation of compounds for pharmacological activity investigations. This research highlights the synthetic pathways that could be relevant for creating derivatives of the compound (Zaki, Radwan, & El-Dean, 2017).

Biological Activity

G. Mazzone et al. (1987) describe the synthesis and biological activity of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, showcasing anti-inflammatory and analgesic activities. This study indicates the potential therapeutic applications of chemically similar compounds, suggesting a pathway for exploring the biological activities of our compound of interest (Mazzone et al., 1987).

Antimicrobial Activity

J.J. Majithiya and B. Bheshdadia (2022) conducted a study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which could offer insights into the antimicrobial potential of similar compounds. The research focuses on novel derivatives showing activity against selected bacterial and fungal strains, underscoring the importance of structural modifications for enhancing antimicrobial properties (Majithiya & Bheshdadia, 2022).

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activities. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12-17(25)23(19)18(22-21-12)27-11-16(24)20-13-7-9-15(10-8-13)26-14-5-3-2-4-6-14/h2-10H,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLUPBOLWFXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

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